molecular formula C15H30N2 B5236062 N-cycloheptyl-1-propyl-4-piperidinamine

N-cycloheptyl-1-propyl-4-piperidinamine

Cat. No.: B5236062
M. Wt: 238.41 g/mol
InChI Key: HGTBLMDSWHTPMM-UHFFFAOYSA-N
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Description

N-Cycloheptyl-1-propyl-4-piperidinamine is a chemical compound with the molecular formula C15H30N2 and a molecular weight of 238.41 g/mol. This amine-substituted piperidine derivative is of significant interest in medicinal chemistry research, particularly in the development and screening of novel therapeutic agents. Compounds with similar piperidinamine scaffolds, such as N-Cyclopropyl-1-propylpiperidin-4-amine, have been investigated as potential dipeptidyl peptidase (DPP) inhibitors . DPP inhibitors are a major area of pharmaceutical research for the treatment of diseases like type 2 diabetes . The structure of this compound, featuring a bulky cycloheptyl group and a propyl chain on the piperidine nitrogen, suggests it may interact with specific enzymatic targets or receptors, making it a valuable scaffold for structure-activity relationship (SAR) studies. This product is intended for research purposes only, specifically for in vitro biochemical assay development and chemical synthesis exploration. Researchers can utilize this compound as a key intermediate or building block for constructing more complex molecules for high-throughput screening. It is supplied as a neat liquid or solid. For safe handling, please refer to the available Safety Data Sheet (SDS). This product is For Research Use Only . It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cycloheptyl-1-propylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2/c1-2-11-17-12-9-15(10-13-17)16-14-7-5-3-4-6-8-14/h14-16H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTBLMDSWHTPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s closest structural analogs include N-Cyclopropyl-1-propyl-4-piperidinamine () and other piperidine derivatives with varying substituents. Key differences lie in the cycloalkyl substituents (cycloheptyl vs. cyclopropyl) and chain lengths, which influence steric effects, lipophilicity, and binding affinity.

Property N-Cycloheptyl-1-propyl-4-piperidinamine N-Cyclopropyl-1-propyl-4-piperidinamine ()
Cycloalkyl Group Cycloheptyl (7-membered ring) Cyclopropyl (3-membered ring)
Substituent Position 1-propyl, 4-cycloheptylamine 1-propyl, 4-cyclopropylamine
Molecular Complexity Higher (larger ring, increased flexibility) Lower (smaller ring, rigidity)
Potential Applications Hypothesized CNS targeting Lab-scale research (limited to analytical use)

Physicochemical and Pharmacological Implications

  • Steric Effects : The larger cycloheptyl ring may hinder binding to compact enzymatic pockets, whereas the cyclopropyl group’s rigidity could favor selective receptor interactions.
  • Synthetic Accessibility : Cyclopropane-containing analogs (e.g., ) are more commonly synthesized due to established protocols for small-ring systems. Cycloheptyl derivatives may require specialized synthetic routes, increasing production costs.

Q & A

Q. What are the key structural features and physicochemical properties of N-cycloheptyl-1-propyl-4-piperidinamine?

Answer: The compound’s piperidine core is substituted with cycloheptyl and propyl groups, conferring distinct steric and electronic properties. Key physicochemical parameters include:

PropertyValue/DescriptionSource
Molecular FormulaC₁₅H₂₈N₂ (hypothetical example)Analogous to
Molecular Weight~236.4 g/mol (calculated)Derived from
Functional GroupsPiperidine amine, cycloheptyl, propylStructural analogs in
Analytical ConfirmationNMR, IR, Mass SpectrometryMethods in

Characterization relies on nuclear magnetic resonance (NMR) for proton/carbon environments, infrared spectroscopy (IR) for functional group validation, and mass spectrometry for molecular weight confirmation .

Q. What are the standard synthetic routes for this compound, and how is purity ensured?

Answer: Synthesis typically involves:

Core formation : Alkylation of 4-piperidinamine with cycloheptyl and propyl halides under basic conditions .

Purification : Column chromatography or recrystallization to isolate the product .

Quality control :

  • HPLC for purity assessment (>95% threshold).
  • Elemental analysis to validate stoichiometry .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions may arise from variations in assay conditions or impurity profiles. Methodological solutions include:

  • Dose-response studies : Establish activity thresholds across concentrations .
  • Batch comparison : Analyze impurities via LC-MS to rule out batch-specific artifacts .
  • Structural analogs : Test derivatives to isolate pharmacophoric contributions .

Q. What experimental designs are optimal for assessing receptor-binding specificity of this compound?

Answer:

  • Radioligand binding assays : Use tritiated ligands (e.g., [³H]-acetylcholine) to quantify displacement in target vs. off-target receptors .
  • Computational docking : Predict binding affinities using molecular dynamics simulations .
  • Functional assays : Measure downstream signaling (e.g., cAMP levels) to confirm receptor engagement .

Q. How can synthetic routes be optimized to improve yields of this compound?

Answer:

  • Catalytic methods : Employ transition-metal catalysts (e.g., Pd/C) for efficient alkylation .
  • Solvent optimization : Test polar aprotic solvents (DMF, DMSO) to enhance reaction kinetics .
  • Design of Experiments (DoE) : Use factorial designs to identify critical variables (temperature, stoichiometry) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, face shields, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis/purification steps .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which advanced analytical techniques validate structural modifications in this compound derivatives?

Answer:

TechniqueApplicationExample Data Source
X-ray crystallography Confirm 3D conformationAnalogous to
High-resolution MS Exact mass verificationMethods in
2D-NMR (COSY, HSQC) Elucidate proton-carbon correlations

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